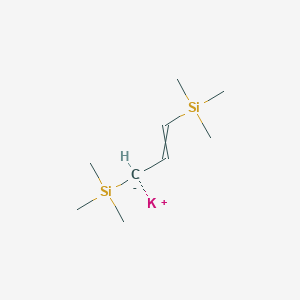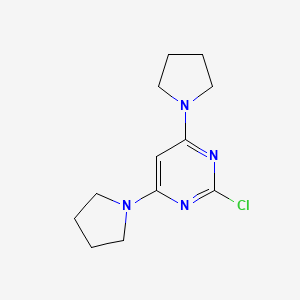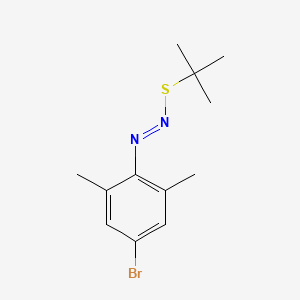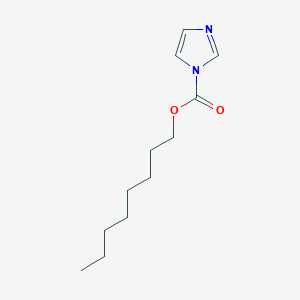
Octyl 1H-imidazole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octyl 1H-imidazole-1-carboxylate is a chemical compound that belongs to the imidazole family Imidazoles are a class of heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms this compound is characterized by an octyl group attached to the imidazole ring via a carboxylate linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octyl 1H-imidazole-1-carboxylate typically involves the reaction of imidazole with octyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures (25-40°C)
- Reaction Time: Several hours to overnight
The reaction can be represented as follows:
Imidazole+Octyl chloroformate→Octyl 1H-imidazole-1-carboxylate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Octyl 1H-imidazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: Reduction reactions can target the carboxylate group or the imidazole ring, leading to different products.
Substitution: The octyl group or the imidazole ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Octyl 1H-imidazole-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to the imidazole ring’s known biological activity.
Medicine: Explored for its potential therapeutic applications, including antifungal and anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and functional groups.
Mécanisme D'action
The mechanism of action of Octyl 1H-imidazole-1-carboxylate depends on its specific application. In biological systems, the imidazole ring can interact with various molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The octyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Octyl 1H-imidazole-1-carboxylate can be compared with other imidazole derivatives, such as:
Methyl 1H-imidazole-1-carboxylate: Similar structure but with a methyl group instead of an octyl group. It is less lipophilic and may have different biological activity.
Ethyl 1H-imidazole-1-carboxylate: Contains an ethyl group, offering different solubility and reactivity compared to the octyl derivative.
Benzyl 1H-imidazole-1-carboxylate: Features a benzyl group, which can provide additional aromatic interactions in biological systems.
The uniqueness of this compound lies in its octyl group, which imparts distinct physical and chemical properties, such as increased lipophilicity and potential for enhanced membrane permeability.
Propriétés
Numéro CAS |
153502-42-2 |
|---|---|
Formule moléculaire |
C12H20N2O2 |
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
octyl imidazole-1-carboxylate |
InChI |
InChI=1S/C12H20N2O2/c1-2-3-4-5-6-7-10-16-12(15)14-9-8-13-11-14/h8-9,11H,2-7,10H2,1H3 |
Clé InChI |
JDHZSCMNUCQTLR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC(=O)N1C=CN=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


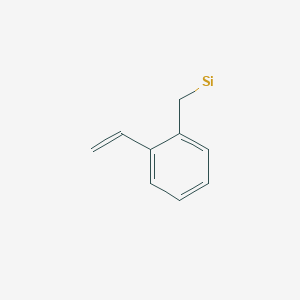
![8-[4-(3,4,5-Trifluorophenyl)cyclohexyl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14261328.png)
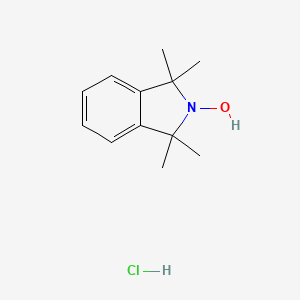
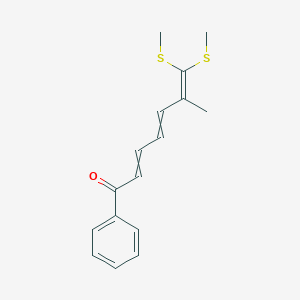
![[(2S)-4-formyl-2,3-dihydrofuran-2-yl]methyl acetate](/img/structure/B14261341.png)

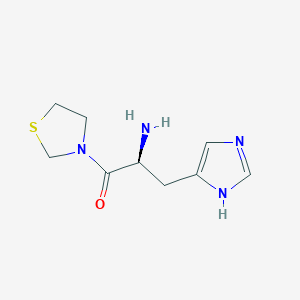
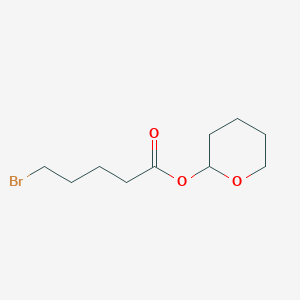
![4-[2-(2-Butoxyethoxy)ethoxy]benzaldehyde](/img/structure/B14261366.png)
